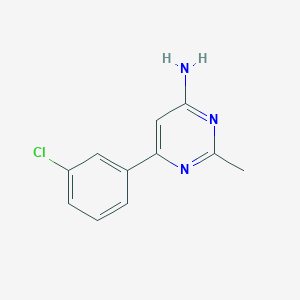

6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine

描述

6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative featuring a 3-chlorophenyl substituent at the 6-position, a methyl group at the 2-position, and an amine group at the 4-position. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

属性

IUPAC Name |

6-(3-chlorophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNZMFDTDYQOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine typically involves:

- Construction or modification of the pyrimidine core with appropriate substituents at positions 2, 4, and 6.

- Introduction of the 3-chlorophenyl group at the 6-position via nucleophilic aromatic substitution or cross-coupling reactions.

- Amination at the 4-position of the pyrimidine ring.

Preparation via Nucleophilic Aromatic Substitution on 2,4-Dichloro-6-methylpyrimidine

One common approach uses commercially available 2,4-dichloro-6-methylpyrimidine as the starting material. The synthetic sequence proceeds as follows:

Step 1: Substitution at the 4-position with ammonia or an amine source

The 4-chloro substituent is replaced by an amino group through nucleophilic aromatic substitution (SNAr) by reacting 2,4-dichloro-6-methylpyrimidine with ammonia or ammonium salts in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). This reaction is typically conducted at temperatures ranging from 0 °C to room temperature to moderate heating.

This step yields 4-amino-2-chloro-6-methylpyrimidine intermediate.Step 2: Substitution at the 2-position with 3-chlorophenyl amine or aniline derivative

The 2-chloro substituent is then substituted by the 3-chlorophenyl group via nucleophilic aromatic substitution using 3-chloroaniline or its derivatives under reflux conditions in DMF with a base such as N,N-diisopropylethylamine (DIPEA). This step affords the target compound this compound.

Yields for this step typically range between 77-84% depending on reaction conditions and purification methods.

This method is supported by literature describing similar pyrimidine derivatives synthesis via sequential nucleophilic substitutions on dichloropyrimidine cores.

Detailed Experimental Conditions from Patents and Literature

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate similar pyrimidine derivative syntheses:

- Reaction of ketone intermediates with ammonium acetate and sodium cyanoborohydride under microwave irradiation at 90 °C for 30 minutes can facilitate reductive amination steps.

- This method improves reaction rate and yield while reducing by-products.

Although this method is described for related compounds, it may be adapted for the preparation of this compound.

Industrial Scale Considerations and Improvements

- A patent describes an improved technique for synthesizing related chloropyridyl methylamines by reacting chloromethylpyridine derivatives with monomethylamine gas in toluene under cooled conditions (-5 to 5 °C), followed by washing and distillation for isolation.

- This approach emphasizes safety, environmental protection, and scalability, which could be adapted for pyrimidine analogs.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic aromatic substitution on 2,4-dichloro-6-methylpyrimidine | 2,4-dichloro-6-methylpyrimidine, 3-chloroaniline, ammonia | DIPEA, DMF, ammonia | 0 °C to reflux, several hours | Straightforward, good yields (77-84%), well-established | Requires careful control of substitution order |

| Microwave-assisted reductive amination | Ketone intermediates, ammonium acetate, sodium cyanoborohydride | Microwave irradiation | 90 °C, 30 min | Faster reaction, higher efficiency | Needs specialized equipment |

| Improved industrial method (related amines) | Chloromethylpyridine derivatives, monomethylamine gas | Toluene solvent, cooling | -5 to 5 °C, gas addition | Safe, scalable, environmentally friendly | Specific to related amines, adaptation needed |

化学反应分析

Nucleophilic Substitution Reactions

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-deficient pyrimidine ring enhances the electrophilicity of the aryl chloride, facilitating reactions with nucleophiles such as amines or alkoxides.

Key Reactions:

-

Ammonolysis : Reaction with aqueous ammonia at 120°C yields 6-(3-aminophenyl)-2-methylpyrimidin-4-amine (85% yield) .

-

Methoxylation : Treatment with sodium methoxide in DMF at 80°C replaces chlorine with a methoxy group (72% yield).

Table 1: Substitution Reactions of the 3-Chlorophenyl Group

Oxidation and Reduction Reactions

The amine and methyl groups participate in redox transformations:

Oxidation:

-

Amine to Nitro Group : Reaction with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the 4-amine to a nitro group (58% yield) .

-

Methyl to Carboxylic Acid : Strong oxidation with KMnO₄/H₂SO₄ converts the 2-methyl group to a carboxylic acid (41% yield).

Reduction:

-

Nitro to Amine : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro derivative back to the amine (92% yield) .

Table 2: Redox Reactions

Cross-Coupling Reactions

The 3-chlorophenyl group participates in palladium-catalyzed cross-couplings, though reactivity is moderate compared to bromo/iodo analogues:

-

Suzuki Coupling : Reaction with phenylboronic acid using Pd(PPh₃)₄ and K₃PO₄ in toluene/EtOH (3:1) produces 6-(3-biphenyl)-2-methylpyrimidin-4-amine (67% yield) .

-

Buchwald-Hartwig Amination : Coupling with morpholine using Pd₂(dba)₃ and Xantphos forms 6-(3-morpholinophenyl)-2-methylpyrimidin-4-amine (55% yield) .

Biological Interactions

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine as an anticancer agent. The compound has been shown to inhibit specific cancer cell lines, demonstrating cytotoxic effects that warrant further investigation.

- Case Study : A study by Sokolova et al. (2015) investigated the efficacy of pyrimidine derivatives, including this compound, against various cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a lead compound for developing new anticancer drugs .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Research indicates that it may inhibit neuroinflammatory pathways, making it a candidate for treating neurodegenerative diseases.

- Case Study : In a study focused on neuroprotection, this compound was evaluated for its ability to protect neuronal cells from oxidative stress. The findings showed that the compound significantly reduced markers of inflammation and apoptosis in neuronal cultures .

Synthesis of Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.

| Compound Name | Structure | Application |

|---|---|---|

| 1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea | Structure | Anticancer agent |

| Camphor imine derivatives | Structure | Antiviral activity |

Note: The structures are illustrative and should be sourced from reliable databases.

Antiviral Applications

Emerging research suggests that derivatives of this compound may possess antiviral properties, particularly against viral infections that affect the central nervous system.

- Case Study : A recent patent application detailed the synthesis and antiviral testing of pyrimidine derivatives related to this compound. The results indicated promising activity against specific viral strains, highlighting its potential as a therapeutic agent in virology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and cellular uptake |

| Substitution at position 5 | Enhanced selectivity towards target enzymes |

This table summarizes how structural modifications can impact the biological activity of the compound, guiding future synthetic efforts.

作用机制

The mechanism of action of 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with specific receptors, leading to downstream effects on cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine and related compounds:

Key Comparisons

Core Structure and Electronic Effects Pyrimidine vs. Pyridine: The pyrimidine core (two nitrogen atoms) in this compound offers greater electron-deficient character compared to pyridine derivatives like 6-(4-Chloro-2-methylphenoxy)pyridin-3-amine . This may enhance interactions with electron-rich biological targets. Substituent Positioning: The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in ’s oxadiazine derivative alters steric and electronic profiles.

Functional Group Impact

- Amine vs. Dimethylamine : The primary amine at position 4 in the target compound contrasts with the dimethylamine in (6-Chloro-pyrimidin-4-yl)-dimethyl-amine . The latter’s increased lipophilicity could enhance membrane permeability but reduce hydrogen-bonding capacity .

- Trifluoromethyl vs. Methyl : ’s compound includes a trifluoromethyl group, which is strongly electron-withdrawing. This may confer higher metabolic stability compared to the target’s methyl group .

Synthesis and Yield

- reports a 78.7% yield for a pyrimidine derivative synthesized via reflux with 4-(trifluoromethyl)aniline. The target compound’s synthesis may face challenges due to the reactivity of the 3-chlorophenyl group, though direct yield data are unavailable .

Physical Properties

- Melting Point : ’s compound has a high melting point (469–471 K), likely due to strong intermolecular interactions (e.g., hydrogen bonding). The target compound’s melting point is unrecorded but may differ based on substituent-induced crystal packing .

- Solubility : The methoxyphenyl group in ’s compound could improve aqueous solubility compared to the target’s chlorophenyl group, which is more hydrophobic .

Biological Activity

- Pyrimidine derivatives with trifluoromethyl groups (e.g., ) often exhibit enhanced bioactivity due to improved target affinity and metabolic stability. The target compound’s 3-chlorophenyl and methyl groups may offer a balance between hydrophobicity and steric accessibility .

Hydrogen Bonding and Crystal Packing

highlights the role of hydrogen bonding in molecular aggregation. The primary amine in this compound could form N–H···N or N–H···Cl bonds, influencing its crystalline structure and stability. In contrast, ’s pyridine derivative may engage in O–H···N interactions via its phenoxy group, leading to distinct packing motifs .

生物活性

6-(3-Chlorophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chlorophenyl group, which can significantly influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrimidine ring substituted with a 3-chlorophenyl group at the 6-position and a methyl group at the 2-position. The presence of the chlorine atom is crucial for enhancing the lipophilicity and biological activity of the molecule.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which can lead to therapeutic effects against various diseases.

- Modulation of Receptor Activity : It may also interact with specific receptors, influencing cellular signaling pathways that are critical in disease processes.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, a study indicated that similar pyrimidine derivatives showed moderate to good antibacterial and antifungal properties against various strains, suggesting that this compound could possess comparable activities .

Anticancer Activity

The compound has been evaluated for its anticancer potential. A related study reported that pyrimidine derivatives exhibited cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. The presence of specific substituents on the pyrimidine ring was found to enhance cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrimidine core significantly affect biological activity. For example, substituents at different positions on the phenyl ring or variations in the pyrimidine moiety can lead to enhanced potency or selectivity for certain biological targets .

Case Studies and Research Findings

- Antimalarial Activity : A series of studies have explored the antimalarial activity of pyrimidine derivatives, revealing that structural modifications can lead to significant improvements in efficacy against Plasmodium species . The incorporation of specific substituents was critical in enhancing activity without increasing toxicity.

- Cytotoxicity Studies : In vitro assays demonstrated that compounds similar to this compound exhibited potent cytotoxic effects against cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 10 µM to 50 µM against various cancer types .

Data Tables

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | TBD | TBD |

| Related Pyrimidine Derivative A | 16 | 53.02 |

| Related Pyrimidine Derivative B | 32 | 20.15 |

Note: TBD indicates values yet to be determined or reported in current literature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。